

Crystal structure of aquazinc(II) glutamate hydrate

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Compound of Interest

Compound Name: Zinc glutamate

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An In-depth Technical Guide on the Crystal Structure of Aquazinc(II) Glutamate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of aquazinc(II) glutamate hydrate, a metal-organic framework (MOF) with significant interest in various scientific fields. This document details the crystallographic data, experimental protocols for its synthesis and characterization, and a visual representation of the zinc coordination environment. The information presented is intended to support further research and development in areas such as drug delivery, catalysis, and materials science.

Introduction

Aquazinc(II) glutamate hydrate, with the chemical formula $\text{Zn}(\text{H}_2\text{O})(\text{C}_5\text{H}_7\text{NO}_4) \cdot \text{H}_2\text{O}$, is a coordination complex formed between zinc(II) ions and the amino acid glutamate.^[1] The structure consists of a zinc center coordinated to a glutamate ligand and a water molecule, with an additional water molecule present in the crystal lattice.^[1] This compound is of particular interest due to the biological significance of both zinc and glutamate. Zinc is an essential trace element involved in numerous enzymatic and structural functions within the human body, while glutamic acid is a key neurotransmitter.^{[2][3]} The coordination of zinc with amino acids can result in complexes with diverse structural and functional properties.^{[4][5]}

Crystal Structure and Crystallographic Data

The crystal structure of aquazinc(II) glutamate hydrate has been determined by single-crystal X-ray diffraction.[6] The compound crystallizes in the orthorhombic space group $P2_12_12_1$. [1][6] [7] The asymmetric unit contains one Zn(II) ion, one glutamate ligand, one coordinated water molecule, and one lattice water molecule.[6]

The zinc ion is in a distorted octahedral coordination environment.[1] It is coordinated by a nitrogen atom from the amino group and an oxygen atom from the carboxyl group of the glutamate ligand in the axial positions. The equatorial plane is formed by two oxygen atoms from the carboxyl groups of neighboring glutamate molecules and one oxygen atom from a coordinated water molecule.[6] This coordination leads to the formation of a two-dimensional layered structure.[7]

Table 1: Crystallographic Data for Aquazinc(II) Glutamate Hydrate[1]

| Parameter | Value |
|------------------------|-------------------|
| Chemical Formula | $C_5H_{11}NO_6Zn$ |
| Crystal System | Orthorhombic |
| Space Group | $P2_12_12_1$ |
| a (Å) | 7.1770(6) |
| b (Å) | 10.3960(9) |
| c (Å) | 11.1210(9) |
| V (Å ³) | 829.8 |
| Z | 4 |
| Temperature (K) | 173 |
| Rgt(F) | 0.018 |
| wRref(F ²) | 0.043 |

Experimental Protocols

Synthesis of Aquazinc(II) Glutamate Hydrate

Two primary methods for the synthesis of aquazinc(II) glutamate hydrate crystals have been reported:

Method 1: Slow Evaporation^[1]

- Prepare an aqueous solution containing L-glutamic acid potassium salt monohydrate (5.00 g, 24.61 mmol) and zinc acetate tetrahydrate (5.40 g, 24.61 mmol) in 100 mL of water.
- Allow the solution to slowly evaporate at room temperature.
- Colorless, high-quality crystals of aquazinc(II) glutamate hydrate will form over time.

Method 2: Rapid Room Temperature Synthesis^[8]

- Dissolve L-Glutamic acid (0.294g, 2 mmol) and NaOH (0.200g, 5mmol) in water.
- Add an aqueous solution of $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ (0.575g, 2 mmol) to the above solution with stirring.
- A white precipitate of the zinc-glutamate MOF will form readily.
- Filter the precipitate and dry it in the air.

Characterization

The synthesized aquazinc(II) glutamate hydrate can be characterized using various analytical techniques:

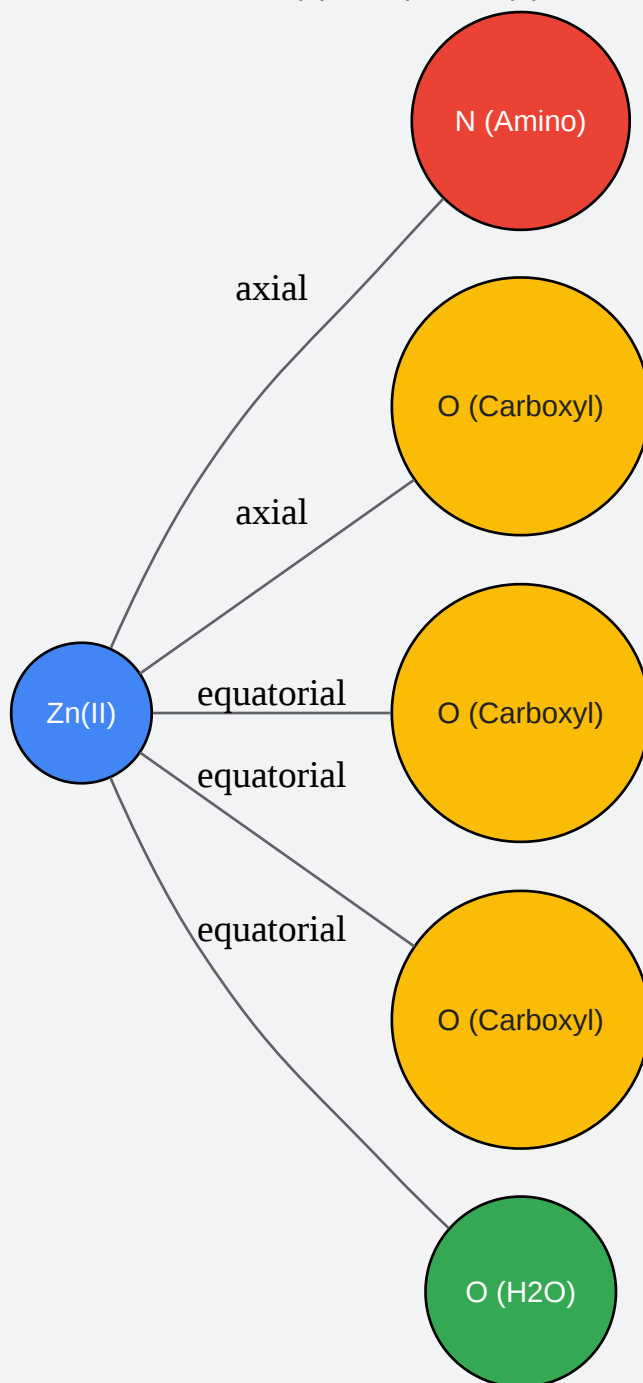
- **Single-Crystal X-ray Diffraction:** This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, providing data on unit cell dimensions, space group, and atomic coordinates.^{[6][9]}
- **Powder X-ray Diffraction (PXRD):** PXRD is employed to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern with the one simulated from single-crystal data.^{[6][8][10]}

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the complex and confirm the coordination of the glutamate ligand to the zinc ion.[\[8\]](#)[\[11\]](#)
- Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and the loss of water molecules upon heating.[\[8\]](#)[\[10\]](#)

Visualization of the Zinc Coordination Environment

The coordination of the zinc ion in aquazinc(II) glutamate hydrate is a key feature of its crystal structure. The following diagram, generated using the DOT language, illustrates this coordination.

Coordination Environment of Zn(II) in Aquazinc(II) Glutamate Hydrate



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Coordination Environment of the Zinc(II) Ion.

Conclusion

This technical guide has summarized the key aspects of the crystal structure of aquazinc(II) glutamate hydrate. The provided crystallographic data, detailed experimental protocols, and visual representation of the zinc coordination offer a solid foundation for researchers, scientists, and drug development professionals. The unique structural features of this MOF, arising from the interplay of the zinc center and the glutamate ligand, present numerous opportunities for its application in various scientific and technological domains. Further investigation into its properties and potential modifications could lead to the development of novel functional materials.

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